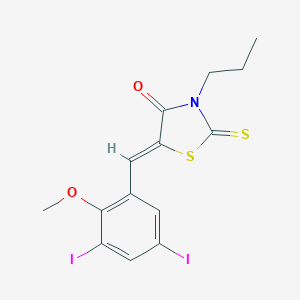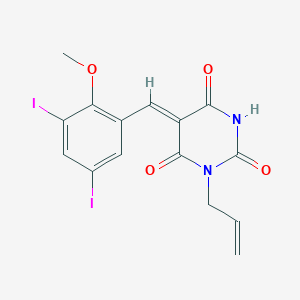![molecular formula C22H20Cl2N2O3S B301720 2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B301720.png)
2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide, commonly known as DASPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DASPA is a member of the class of sulfonamide drugs that have been used in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
作用机制
The mechanism of action of DASPA is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting the activity of CAIX, DASPA can reduce the acidity of the tumor microenvironment, making it less hospitable for cancer cells to grow and proliferate.
Biochemical and Physiological Effects:
DASPA has been shown to have several biochemical and physiological effects. It has been found to reduce the expression of genes involved in cancer cell proliferation, angiogenesis, and metastasis. DASPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DASPA has been found to reduce inflammation and oxidative stress, which are implicated in the development and progression of many diseases.
实验室实验的优点和局限性
DASPA has several advantages for lab experiments. It has a high degree of selectivity for CAIX, making it a useful tool for studying the role of CAIX in cancer progression. DASPA is also relatively stable and has a long half-life, making it suitable for in vivo studies. However, DASPA has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, DASPA has not been extensively studied in humans, so its safety and efficacy in humans are still unknown.
未来方向
There are several future directions for the study of DASPA. One potential direction is to investigate its potential therapeutic applications in other types of cancer, such as lung cancer and ovarian cancer. Another direction is to investigate its potential use in combination therapy with other chemotherapy drugs. Additionally, further studies are needed to determine the safety and efficacy of DASPA in humans. Overall, DASPA has shown significant potential in scientific research, and further studies are needed to fully understand its therapeutic applications.
合成方法
The synthesis of DASPA is a complex process that involves several steps. The initial step involves the reaction of 2,6-dimethylaniline with 3,4-dichlorobenzenesulfonyl chloride to produce 2,6-dimethyl-N-(3,4-dichlorophenylsulfonyl)aniline. This intermediate is then reacted with N-(2-chloroacetyl)-2,6-dimethylbenzenamine to produce 2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide, which is the final product.
科学研究应用
DASPA has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in cancer treatment, particularly in the treatment of breast cancer. DASPA has been found to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to enhance the cytotoxic effects of chemotherapy drugs, making it a potential candidate for combination therapy.
属性
分子式 |
C22H20Cl2N2O3S |
|---|---|
分子量 |
463.4 g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-15-7-6-8-16(2)22(15)25-21(27)14-26(17-11-12-19(23)20(24)13-17)30(28,29)18-9-4-3-5-10-18/h3-13H,14H2,1-2H3,(H,25,27) |
InChI 键 |
AUIBGCDBOKUCND-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)

![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301654.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301657.png)
![N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301660.png)